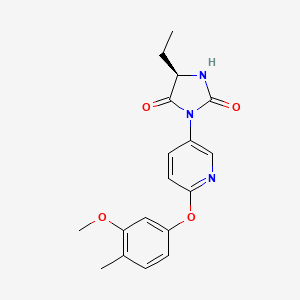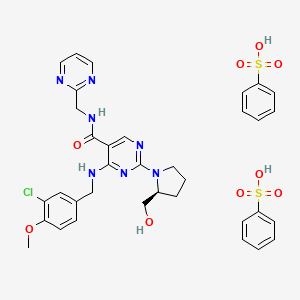
AZD-5153
Descripción general
Descripción
AZD-5153 es un inhibidor potente, selectivo y de administración oral de la proteína BRD4 de la familia bromodominio y extraterminal (BET). Es un fármaco terapéutico de molécula pequeña que ha demostrado actividad preclínica en múltiples tumores, particularmente en las neoplasias hematológicas . El compuesto actúa uniéndose a los bromodominios de BRD4, interrumpiendo así su interacción con los residuos de lisina acetilados en las colas de histonas, lo cual es crucial para la regulación de la expresión génica .
Aplicaciones Científicas De Investigación
AZD-5153 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la oncología y la epigenética. Ha demostrado una actividad antitumoral significativa en modelos preclínicos de leucemia mieloide aguda, mieloma múltiple y linfoma difuso de células B grandes . La capacidad del compuesto para modular los programas de transcripción de las vías MYC, E2F y mTOR lo convierte en una herramienta valiosa para estudiar los mecanismos moleculares que subyacen a la progresión del cáncer . Además, this compound se ha investigado en combinación con otros agentes terapéuticos, como olaparib, para aumentar su eficacia en el tratamiento de tumores sólidos y linfomas recurrentes o refractarios .
Mecanismo De Acción
AZD-5153 ejerce sus efectos uniéndose a los bromodominios de BRD4, un miembro de la familia de proteínas BET. Esta unión interrumpe la interacción entre BRD4 y los residuos de lisina acetilados en las colas de histonas, inhibiendo así el reclutamiento de complejos reguladores de la transcripción a la cromatina activa . El modo de unión bivalente del compuesto le permite ligarse a dos bromodominios simultáneamente, lo que aumenta su potencia y eficacia . Este mecanismo conduce a la modulación de programas de transcripción clave, incluidos los que involucran MYC y HEXIM1, que son críticos para el crecimiento y la supervivencia del tumor .
Análisis Bioquímico
Biochemical Properties
AZD-5153 interacts with the bromodomain and extraterminal (BET) family of proteins, specifically BRD4 . These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails . This compound ligates two bromodomains in BRD4 simultaneously .
Cellular Effects
This compound has been shown to inhibit the proliferation and survival of various types of cancer cells, including hematologic malignancies . It affects cell function by disrupting aberrant transcriptional programs critical for tumor growth and/or survival . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its bivalent binding to two bromodomains in BRD4 . This enhanced avidity translates into increased cellular and antitumor activity . It disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting the transcriptional programs of genes such as MYC, E2F, and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown dose-dependent pharmacokinetics, with minimal accumulation . It also demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 .
Dosage Effects in Animal Models
In animal models, in vivo administration of this compound led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The relationship between this compound exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver .
Metabolic Pathways
It is known that it affects the transcriptional programs of genes involved in various metabolic pathways, including the mTOR pathway .
Transport and Distribution
It is known that it has dose-dependent pharmacokinetics, with minimal accumulation .
Subcellular Localization
It is known that bromodomain-mediated interactions localize BRD4, the target of this compound, to discrete chromosomal locations .
Métodos De Preparación
La síntesis de AZD-5153 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Un método implica la solubilización del compuesto en una mezcla de dimetilsulfóxido (DMSO) e hidroxipropil-beta-ciclodextrina (HP-B-CD) en agua, seguida de la administración mediante gavage oral o infusión de minipompa en modelos preclínicos . Los métodos de producción industrial de this compound no se detallan ampliamente en la literatura disponible, pero generalmente implican procesos de síntesis y purificación a gran escala para garantizar la pureza y la eficacia del compuesto.
Análisis De Reacciones Químicas
AZD-5153 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con los bromodominios de BRD4. El compuesto presenta un modo de unión bivalente, que aumenta su avidez y potencia celular . Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen el uso de disolventes orgánicos como el DMSO y técnicas cromatográficas específicas para la purificación . Los principales productos formados a partir de estas reacciones son generalmente el compuesto terapéutico deseado, this compound, y sus intermedios.
Comparación Con Compuestos Similares
AZD-5153 es único en su modo de unión bivalente, lo que lo distingue de otros inhibidores de BET que generalmente presentan una unión monovalente. Esta mayor avidez de unión se traduce en una mayor actividad celular y antitumoral . Compuestos similares incluyen JQ1, un conocido inhibidor de BET, que también se dirige a BRD4 pero con un modo de unión monovalente . Otros compuestos similares incluyen OTX015 y CPI-0610, ambos inhibidores de BET con diferentes grados de eficacia y características de unión .
Propiedades
IUPAC Name |
(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYFSPOTCDHHJ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869912-39-9 | |
| Record name | AZD-5153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5153 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-5153 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)



![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)
